molecular formula C13H20ClNO3 B1591799 Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride CAS No. 548472-48-6

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

Cat. No. B1591799
M. Wt: 273.75 g/mol
InChI Key: PTZFOOYCJFWDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride (EIMBH) is a chemical compound with the molecular formula C13H20ClNO3 . It is commonly used in scientific experiments for various purposes.


Synthesis Analysis

EIMBH has been synthesized using a solid phase synthesis . It has cleavage and cyclization properties, which are used for the synthesis of other benzimidazoles .


Molecular Structure Analysis

The molecular structure of EIMBH consists of 13 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 273.756 Da and the monoisotopic mass is 273.113159 Da .


Physical And Chemical Properties Analysis

EIMBH has a molecular weight of 273.75 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available sources .

Scientific Research Applications

Synthesis of New Chemical Compounds

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride serves as a key intermediate in the synthesis of a range of chemical compounds. For instance, it has been used in the preparation of new 1,2,4‐Triazole derivatives with significant anti-lipase and anti-urease activities, indicating its role in the development of potential therapeutic agents (Bekircan, Menteşe, Ülker, & Kucuk, 2014). Such derivatives could offer new leads in the treatment of diseases where lipase and urease play a critical role.

Photodegradation Studies

Research on Ethyl o-azidobenzimidate, a compound related to Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride, has contributed to understanding the photodegradation of organic compounds. These studies are essential for evaluating the environmental fate of chemical substances and their potential breakdown products under the influence of light (Ardakani, Smalley, & Smith, 1984).

Advanced Material Synthesis

The compound also plays a role in the synthesis of materials with unique properties. For example, its derivatives have been employed in creating polymers and other materials that could have applications in various industries, including pharmaceuticals, cosmetics, and more, highlighting the versatility of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride in contributing to new material technologies.

Potential in Drug Development

Its application extends to the development of novel drug candidates, particularly in the synthesis of compounds with antimicrobial properties. Research on derivatives synthesized using Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride has shown potential antibacterial activity, suggesting its utility in discovering new antibiotics (Shakir, Saoud, & Hussain, 2020).

Analytical Chemistry Applications

Furthermore, its derivatives have been used in analytical chemistry as chemosensors for the detection of metal ions, demonstrating the compound's contribution to the development of sensitive and selective detection methods for environmental and biomedical analysis (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

properties

IUPAC Name

ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZFOOYCJFWDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619634
Record name Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

CAS RN

548472-48-6
Record name Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogen chloride gas was passed through a solution of 2-isopropoxy-4-methoxy-benzonitrile (11.5 g, 60.14 mmol) in anhydrous ethanol (250 mL) cooled to −10° C. After 45 min, hydrogen chloride gas was stopped and the reaction mixture was stirred at room temperature in a closed reaction vessel for 2 weeks. The reaction vessel was cooled to 0° C. before the stopper was removed. Argon gas was passed through the solution to remove excess hydrogen chloride gas. The solvent was evaporated and the residue was triturated in diethyl ether (100 mL) to afford ethyl 2-isopropoxy-4-methoxy-benzimidate hydrochloride (16.3 g, 99%). It was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas was passed through a solution of 2-isopropoxy-4-methoxybenzonitrile (13.2 g, 69 mmol) in absolute ethanol (200 mL) in a pressure tube for 1 h at −10° C. The tube was sealed and stirred at room temperature for 7 d. The tube was cooled to −10° C. and more ethanol (100 mL) was added. Hydrogen chloride gas was passed through it for additional 30 min at −10° C. The tube was resealed and stirred at room temperature for 7 d. Evaporation of the solvents and trituration of the residue in diethyl ether gave ethyl 2-isopropoxy-4-methoxy-benzimidate hydrochloride as a white solid (17.5 g, 99%). It was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
Reactant of Route 2
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
Reactant of Route 3
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
Reactant of Route 4
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.